molecular formula CH2Cl2O3S B1222403 Chloromethyl chlorosulfate CAS No. 49715-04-0

Chloromethyl chlorosulfate

Cat. No.: B1222403
CAS No.: 49715-04-0
M. Wt: 165 g/mol
InChI Key: PJBIHXWYDMFGCV-UHFFFAOYSA-N
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Description

Chloromethyl chlorosulfate (CMCS; CAS 49715-04-0) is a chloromethylating agent synthesized via the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂) in the presence of trimethyl borate as a catalyst . The reaction proceeds via SO₃ insertion into the C–Cl bond, yielding CMCS and methylene bis(chlorosulfate) (MBCS) in a ~2:1 ratio . CMCS is isolated by distillation with yields of 30–35% . It is widely used in organic synthesis for introducing chloromethyl groups, such as in the preparation of penicillin G conjugates .

CMCS is highly reactive toward nucleophiles, undergoing rapid displacement of the chlorosulfate moiety. However, its reactivity is lower than that of methyl chlorosulfate (MCS) and MBCS . It is classified as a hazardous substance (H302: harmful if swallowed; H314: causes severe skin burns and eye damage) and requires strict handling protocols .

Properties

IUPAC Name

chloro(chlorosulfonyloxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBIHXWYDMFGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70197991
Record name Chloromethyl chlorosulphate
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Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49715-04-0
Record name Chloromethyl chlorosulfate
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Record name Chloromethyl chlorosulphate
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Record name Chloromethyl chlorosulphate
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Record name Chloromethyl chlorosulphate
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Record name CHLOROMETHYL CHLOROSULPHATE
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Preparation Methods

Reaction Mechanism and Conditions

The most efficient method involves reacting chloroiodomethane (CH₂ClI) with chlorosulfonic acid (HSO₃Cl) under inert atmosphere. The process exploits the oxidative capacity of chlorosulfonic acid to convert iodide to iodate, preventing iodide-induced CMCS decomposition. Key steps include:

  • Step 1 : Slow addition of HSO₃Cl to CH₂ClI at 0°C under argon.

  • Step 2 : Gradual warming to room temperature with continuous stirring for 2 hours.

  • Step 3 : Removal of iodine byproducts via oxidation to iodate (IO₃⁻), ensuring product stability.

Yield and Purity

This method achieves a 92% solution yield with >99% purity (GC area %), making it scalable for industrial applications. The high purity is attributed to the elimination of iodide residues, which are known to catalyze CMCS degradation.

Methanol and Sulfuryl Chloride Method

Step-by-Step Synthesis

A lower-yielding but simpler approach involves methanol (CH₃OH) and sulfuryl chloride (SO₂Cl₂):

  • Step 1 : Dropwise addition of dry methanol to SO₂Cl₂ at 0°C under argon.

  • Step 2 : Stirring at room temperature for 2.5 hours with HCl gas removal.

  • Step 3 : Distillation at 54–55°C under reduced pressure (30 Torr).

Limitations

The final yield is 41% , constrained by competing side reactions forming methyl chlorosulfate and HCl. Despite moderate efficiency, this method is valued for its straightforward setup and minimal catalyst requirements.

Sulfur Trioxide Insertion into Dichloromethane

Catalytic Enhancements

Liquid sulfur trioxide (SO₃) reacts with dichloromethane (CH₂Cl₂) at 45°C, inserting SO₃ into C–Cl bonds. Without catalysts, the reaction is sluggish (30–35% yield), but adding trimethyl borate accelerates kinetics.

Transient Byproducts

The reaction generates transient chloropolysulfates (A, B, C), which decompose into CMCS and methylene bis(chlorosulfate) (MBCS). Monitoring via ¹H NMR reveals a 2:1 CMCS:MBCS ratio, complicating isolation.

ParameterValueSource
Reaction Temperature45°C
CatalystTrimethyl borate
CMCS Yield30–35%
Byproduct Ratio (CMCS:MBCS)2:1

Catalytic Methods with Trimethyl Borate

Reaction Monitoring

In situ ¹H NMR studies show that trimethyl borate lowers activation energy, enabling SO₃ to form zwitterionic complexes with CH₂Cl₂. This shifts equilibrium toward CMCS production.

Byproduct Management

Despite catalytic improvements, polysulfate byproducts require post-reaction distillation. Competitive nucleophilic displacement experiments reveal CMCS reactivity follows:
MCS>MBCS>CMCSCH2Cl2\text{MCS} > \text{MBCS} > \text{CMCS} \gg \text{CH}_2\text{Cl}_2

Industrial-Scale Synthesis for Pharmaceutical Intermediates

Patent Process Details

A patented method synthesizes CMCS as an intermediate for antifungal agents:

  • Reactants : Potassium di-tert-butylphosphate and CMCS.

  • Conditions : 15–25°C, tetrabutylammonium sulfate catalyst (0.05 equiv), sodium carbonate base.

  • Yield : 88–92% with >90% potency.

Economic Considerations

This route avoids cytotoxic reagents like chloroiodomethane, reducing waste disposal costs. The use of CMCS in excess (1.9–2.1 equiv) ensures high conversion rates.

Comparative Analysis of Preparation Methods

MethodReactantsCatalystYieldPurityScalability
Chloroiodomethane RouteCH₂ClI, HSO₃ClNone92%>99%High
Methanol RouteCH₃OH, SO₂Cl₂None41%>95%Moderate
SO₃ InsertionCH₂Cl₂, SO₃Trimethyl borate30–35%85–90%Low
Pharmaceutical PatentKPO₄(t-Bu)₂, CMCSTBAS88–92%>90%High

Chemical Reactions Analysis

Types of Reactions: Chloromethyl chlorosulfate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It reacts rapidly with anionic nucleophiles such as halide or acetate ions in homogeneous solutions or two-phase systems using alkali-metal salts and phase-transfer catalysts .

Common Reagents and Conditions:

Major Products: The primary products formed from the reactions of this compound include chloromethylated derivatives and methylene bis(chlorosulfate). The reactivity order of this compound compared to similar compounds is as follows: methyl chlorosulfate > methylene bis(chlorosulfate) > this compound .

Mechanism of Action

The mechanism of action of chloromethyl chlorosulfate involves the formation of zwitterionic molecular complexes with dichloromethane. Sulfur trioxide forms equilibrating complexes with dichloromethane, which are activated towards nucleophilic attack by the negatively charged oxygen of another zwitterion. This leads to the insertion of sulfur trioxide into the carbon-chlorine bonds, forming this compound .

Comparison with Similar Compounds

Reactivity and Chemical Behavior

CMCS is compared with methylene bis(chlorosulfate) (MBCS) and methyl chlorosulfate (MCS) in nucleophilic substitution reactions. The reactivity order is:
MCS > MBCS > CMCS >> CH₂Cl₂

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications
CMCS CCl₂O₃S 163.4 Displaces chlorosulfate group with nucleophiles (e.g., halides, phenoxide) Chloromethylation of organic compounds
MBCS CCl₂O₆S₂ 245.0 Higher sulfation product; slower nucleophilic substitution than MCS Intermediate in sulfation reactions
MCS CH₃ClO₃S 130.5 Most reactive; rapid alkylation of nucleophiles Methylating agent in synthesis

Key Findings :

  • CMCS reacts with sodium phenoxide via displacement of the sulfur-bound chloride, unlike halide nucleophiles .
  • MCS’s higher reactivity is attributed to its simpler structure and lower steric hindrance compared to CMCS and MBCS .

Stability and Hazard Profile

Compound Stability Hazard Classification (CLP/GHS)
CMCS Stable under recommended conditions H302 (Harmful if swallowed), H314 (Skin corrosion)
MBCS Data not available Data not available
MCS Data not available Likely corrosive due to sulfonate group

CMCS decomposes upon heating, releasing toxic gases (e.g., HCl, SOₓ), and must be stored away from oxidizers . Neither CMCS nor MCS is classified as a carcinogen .

Biological Activity

Chloromethyl chlorosulfate (CMCS) is a chemical compound with significant biological activity, particularly in the fields of organic synthesis and electrochemistry. This article explores its synthesis, reactivity, and applications, supported by relevant data and case studies.

This compound is synthesized through the reaction of dichloromethane (CH2Cl2) with liquid sulfur trioxide (SO3). This process involves the insertion of SO3 into the C-Cl bonds of dichloromethane, producing CMCS alongside methylene bis(chlorosulfate) (MBCS) as a by-product. The typical yield of CMCS from this reaction ranges from 30-35% .

The mechanism of this reaction has been elucidated through studies using 1H^{1}H NMR spectroscopy, revealing that the reaction is first-order in catalyst and approximately third-order in SO3. The presence of trimethyl borate as a catalyst accelerates the reaction significantly .

Biological Activity

Reactivity with Nucleophiles

CMCS exhibits notable reactivity towards various nucleophiles. It reacts rapidly with anionic nucleophiles such as halides and acetates in homogeneous solutions, leading to nucleophilic displacement reactions that produce chloromethyl derivatives . For example, when CMCS interacts with sodium phenoxide in tetrahydrofuran, it results in the displacement of the sulfur-bound chloride ion .

Applications in Electrochemistry

In electrochemical applications, CMCS serves as a voltage delay inhibitor in lithium cells. Its role is to promote passive film growth on electrodes, which minimizes voltage delay and enhances low-voltage discharge performance. This property is crucial for improving the efficiency and longevity of lithium batteries .

Case Studies and Research Findings

  • Nucleophilic Displacement Reactions : A study demonstrated that CMCS can effectively facilitate nucleophilic substitutions in various solvents, showcasing its potential as a versatile chloromethylating agent. The reactivity order was found to be MCS > MBCS > CMCS > CH2Cl2, indicating that CMCS is less reactive than its counterparts but still significant for specific applications .
  • Electrochemical Performance : Research conducted on lithium-ion batteries highlighted that incorporating CMCS into the electrolyte formulation reduced voltage delays during discharge cycles. This was attributed to its ability to form stable passive films on electrode surfaces, thus enhancing overall battery performance .

Data Table: Reactivity Comparison

CompoundReactivity Order
Methyl chlorosulfate (MCS)Highest
Methylene bis(chlorosulfate) (MBCS)Moderate
This compound (CMCS)Lower
Dichloromethane (CH2Cl2)Lowest

Q & A

Q. What are the critical safety protocols for handling chloromethyl chlorosulfate in laboratory settings?

this compound is classified as a corrosive liquid (H314) with acute toxicity (H302). Researchers must:

  • Use personal protective equipment (PPE) , including chemical-resistant gloves (EN ISO 374), side-protection goggles, and full-body protective clothing .
  • Work in ventilated fume hoods to avoid aerosol or vapor inhalation .
  • Store in cool, dry, UV-protected areas , separated from incompatible materials (e.g., oxidizers, strong acids/bases) by at least 3 meters .
  • Follow emergency protocols for spills: contain leaks with inert absorbents, avoid water jets, and dispose of waste per Directive 2008/98/EC .

Q. How can researchers synthesize this compound, and what are the key mechanistic considerations?

A validated synthesis route involves the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂) at room temperature, leading to SO₃ insertion into C-Cl bonds .

  • Mechanistic insight : The electrophilic sulfonation of CH₂Cl₂ generates the chlorosulfate group, with careful temperature control to prevent runaway reactions.
  • Safety note : Excess SO₃ must be quenched post-reaction to avoid hazardous decomposition .

Q. What analytical methods are recommended for characterizing this compound?

Key characterization data includes:

Property Value Method
Density (20°C)1.631 g/cm³Gravimetric analysis
Molecular formulaCH₂Cl₂O₃SMass spectrometry
StabilityStable under recommended storageThermal analysis
  • Spectroscopic techniques : IR and UV-Vis for functional group identification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hazardous byproducts during this compound synthesis?

  • Parameter optimization :
    • Temperature : Maintain <30°C to suppress side reactions (e.g., SO₃ dimerization) .
    • Stoichiometry : Use a 1:1 molar ratio of CH₂Cl₂:SO₃ to reduce unreacted SO₃ residues.
    • Quenching : Post-synthesis neutralization with dry sodium bicarbonate to mitigate residual acidity .
  • Byproduct analysis : GC-MS to detect trace impurities like HCl or chlorinated hydrocarbons .

Q. What experimental strategies address the lack of ecological toxicity data for this compound?

While the substance is not classified as PBT/vPvB under REACH Annex XIII , researchers should:

  • Conduct microtoxicity assays (e.g., Daphnia magna LC50 tests) to assess aquatic toxicity.
  • Perform soil mobility studies using column chromatography to evaluate leaching potential .
  • Monitor degradation products via HPLC under simulated environmental conditions (pH 4–9, UV exposure) .

Q. How can decomposition pathways of this compound be studied under varying thermal conditions?

  • Thermogravimetric analysis (TGA) : Decomposition begins at >120°C, releasing corrosive vapors (e.g., HCl, SO₂) .
  • Controlled pyrolysis : Couple with FTIR to identify gaseous byproducts and quantify release kinetics.
  • Mitigation : Add stabilizers (e.g., hindered amines) to delay decomposition in high-temperature applications .

Q. What methodologies resolve contradictions in reported acute toxicity data for this compound?

Discrepancies in toxicity classifications (e.g., H302 vs. H314) may arise from:

  • Exposure route variability : Prioritize in vitro assays (e.g., EpiDerm™ for skin corrosion) over animal testing .
  • Purity considerations : Validate compound purity (>98%) via NMR to exclude confounding impurities .
  • Dose-response modeling : Use probabilistic models to reconcile oral vs. dermal toxicity thresholds .

Application-Focused Questions

Q. How is this compound utilized as a chloromethylating agent in multi-step organic syntheses?

  • Case study : In Blanc chloromethylation, it introduces -CH₂Cl groups to aromatic rings under mild conditions .
  • Optimization : Use catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce reaction time .
  • Scale-up challenges : Address exothermicity via gradual reagent addition and real-time temperature monitoring .

Q. What are the best practices for disposing of this compound-contaminated laboratory waste?

  • Neutralization : Treat with aqueous NaOH (pH >12) to hydrolyze the compound into less toxic sulfates and chlorides .
  • Waste segregation : Separate from halogenated solvents to prevent explosive interactions during incineration .
  • Documentation : Record disposal volumes and methods to comply with EU Directive 2008/98/EC .

Data Gaps and Future Research Directions

  • Endocrine disruption potential : No data available; recommend in silico QSAR modeling paired with receptor-binding assays .
  • Long-term stability : Study shelf-life under varying humidity and oxygen levels using accelerated aging protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Chloromethyl chlorosulfate
Reactant of Route 2
Reactant of Route 2
Chloromethyl chlorosulfate

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